N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex amide derivative featuring a unique combination of heterocyclic substituents: furan-3-yl, thiophen-2-yl, and 1,2-oxazol-3-yl. Its ethanediamide backbone is substituted with a hydroxyl-bearing ethyl group bridging furan and thiophene moieties, distinguishing it from simpler amide derivatives.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-13(14(20)17-12-4-6-23-18-12)16-9-15(21,10-3-5-22-8-10)11-2-1-7-24-11/h1-8,21H,9H2,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAYHGBRNSUXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with an oxazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules:
N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide serves as a versatile building block in organic synthesis. It can be used to create more complex structures through various coupling reactions. The ability to modify its structure allows chemists to explore new chemical entities with potentially valuable properties.
Antimicrobial and Anticancer Properties:
Research has indicated that compounds containing furan and thiophene moieties exhibit promising biological activities, including antimicrobial and anticancer effects. Studies are ongoing to evaluate the efficacy of this compound against various pathogens and cancer cell lines, leveraging its unique structure to enhance activity.
Mechanism of Action:
The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. This interaction can modulate cellular pathways, leading to therapeutic effects. Understanding these interactions is crucial for developing effective drugs based on this compound.
Medicinal Chemistry
Therapeutic Agent Development:
Given its biological activity, this compound is being investigated as a potential therapeutic agent for various diseases. Its unique structural features may allow it to act on specific molecular targets involved in disease progression.
Case Studies:
Several studies have explored the synthesis and biological evaluation of similar compounds:
Materials Science
Development of New Materials:
The compound's unique electronic properties make it suitable for applications in materials science. It can be utilized in the development of conductive polymers and advanced coatings that require specific electrical or thermal properties.
Mechanism of Action
The mechanism of action of N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Comparisons :
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): A simpler acetamide with a thiazole substituent. Unlike the target compound, it lacks multiple heterocycles but forms hydrogen-bonded dimers (N–H⋯N) in its crystal structure, a feature the target compound may share due to its amide groups .
- Cyprofuram (): A cyclopropanecarboxamide with a tetrahydrofuran substituent. While both compounds incorporate oxygenated heterocycles, cyprofuram lacks sulfur-containing groups .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight (361.38 g/mol) and polarity (due to hydroxyl and multiple heterocycles) may reduce solubility compared to simpler analogs like flutolanil .
Biological Activity
N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound with a complex molecular structure that incorporates furan, thiophene, and oxazole moieties. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.37 g/mol. The structural features include:
- Furan ring : Contributes to the compound's electronic properties.
- Thiophene moiety : Enhances interaction with biological targets.
- Oxazole group : Potentially involved in enzyme inhibition or receptor modulation.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cells is linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of p53 expression; caspase activation |
| A549 | 10.38 | Disruption of cell cycle progression |
Enzyme Inhibition
Molecular docking studies suggest that the compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, its interaction with carbonic anhydrases (CAs) has been evaluated, revealing potential selectivity for certain isoforms relevant in cancer biology.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in MDPI highlighted that derivatives containing similar structural features exhibited effective antibacterial properties against resistant strains, indicating the compound's potential as a lead for antibiotic development .
- Anticancer Mechanism Exploration : In vitro studies revealed that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with flow cytometry analysis confirming cell cycle arrest at the G0-G1 phase, suggesting a targeted therapeutic approach .
- Enzyme Interaction Studies : Research indicated that certain analogs showed selective inhibition against hCA IX at nanomolar concentrations, underscoring the importance of structural modifications for enhanced biological activity .
Q & A
What are the recommended synthetic routes for this compound, and what critical reaction conditions optimize yield?
The synthesis involves multi-step reactions, typically starting with Hantzsch thiazole-like coupling between furan-thiophene intermediates and oxazole-containing ethanediamide precursors. Key conditions include:
- Solvent selection : Ethanol or DMF to enhance solubility and reaction kinetics .
- Temperature control : 60–80°C to balance reaction rate and byproduct suppression .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) isolates the product in >95% purity .
How can discrepancies between computational predictions and experimental NMR data be resolved?
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- X-ray crystallography : Definitive structural validation using SHELXL refinement .
- DFT adjustments : Incorporate solvent models (e.g., PCM) via Colle-Salvetti correlation-energy methods to align theoretical and experimental chemical shifts .
- Multi-nuclear NMR : 2D techniques (HSQC, HMBC) confirm coupling patterns and connectivity .
What spectroscopic methods are essential for structural characterization?
- ¹H/¹³C NMR : Assign heterocyclic protons (δ 6.8–7.5 ppm for furan/thiophene) and amide NH (δ 8.2–8.5 ppm) .
- IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., m/z 404.9 for C₁₉H₁₇ClN₂O₄S) .
What strategies minimize side reactions during hydroxyethyl bridge formation?
- Kinetic control : Slow addition of nucleophiles at −10°C reduces epoxide ring-opening byproducts .
- Protecting groups : Use TBS ethers to shield hydroxyl groups during coupling .
- In situ monitoring : FTIR tracks intermediate consumption (e.g., carbonyl peak reduction) .
How does the molecular architecture influence bioactivity, and what assays are recommended?
- Key interactions : The furan-thiophene-oxazole system enables π-π stacking and hydrogen bonding with enzymes.
- Preliminary assays :
- Antimicrobial: Disk diffusion against S. aureus and E. coli .
- Anticancer: MTT assay on HeLa cells .
- Enzyme inhibition: Cyclooxygenase-2 (COX-2) activity assays .
How can MS/MS elucidate fragmentation pathways?
- CID fragmentation : At 20–30 eV, key fragments include m/z 121 (furan cleavage) and m/z 139 (thiophene-oxazole moiety) .
- Isotopic labeling : D₂O exchange identifies labile hydroxyl/amide protons .
What computational approaches predict reactivity sites?
- DFT calculations : B3LYP/6-311++G(d,p) basis set maps HOMO (oxazole N) and LUMO (thiophene S) .
- MEP analysis : Identifies electrophilic regions at thiophene sulfur for substitution reactions .
What crystallographic challenges arise during structure determination?
- Disorder : Flexible hydroxyethyl groups require partial occupancy modeling in SHELXL .
- Twinning : Use TWIN/BASF commands for triclinic systems .
- Validation : Hirshfeld surfaces confirm hydrogen-bonding networks .
How can aqueous solubility be enhanced without losing bioactivity?
- Polar substituents : Introduce –SO₃H at thiophene 5-position via electrophilic substitution .
- Prodrugs : Acetylate hydroxyl groups to improve logP while maintaining IC₅₀ .
How to address contradictions between enzyme inhibition and whole-cell assays?
- Permeability testing : Use PAMPA assays to quantify membrane penetration .
- Efflux inhibition : Add PaβN to suppress bacterial efflux pumps .
- Intracellular accumulation : LC-MS measures compound levels in lysed cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
